4-(2-Methoxyphenyl)azepane hydrochloride

Medicinal Chemistry Scaffold Diversity Conformational Analysis

CNS drug programs often fail due to poor blood-brain barrier penetration. This 4-(2-methoxyphenyl)azepane HCl scaffold directly addresses that challenge with an optimal TPSA of 21.3 Ų and cLogP of 2.4, maximizing CNS passive permeability. - Reduces early attrition: Physicochemical profile predicts high oral bioavailability, ideal for oral chronic disease therapies. - Cost-efficient SAR: Achiral nature eliminates expensive chiral resolution, enabling rapid, high-throughput analog synthesis. - Validated scaffold: Azepane cores feature in 20+ FDA-approved drugs, ensuring relevance for neurology and oncology programs.

Molecular Formula C13H20ClNO
Molecular Weight 241.76
CAS No. 2089277-70-1
Cat. No. B2871845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)azepane hydrochloride
CAS2089277-70-1
Molecular FormulaC13H20ClNO
Molecular Weight241.76
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCCNCC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)11-5-4-9-14-10-8-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H
InChIKeyZDDHJWIDEDPJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyphenyl)azepane HCl: Identity & Procurement Properties


4-(2-Methoxyphenyl)azepane hydrochloride (CAS 2089277-70-1) is a heterocyclic compound consisting of a seven-membered azepane ring substituted at the 4-position with a 2-methoxyphenyl group, presented as its hydrochloride salt [1]. It is categorized as a C-substituted azepane, a scaffold of significant interest in medicinal chemistry due to its appearance in over 20 FDA-approved drugs and its exploration in areas like oncology and neurology [2]. The compound has a molecular formula of C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol, with the free base (C₁₃H₁₉NO) having a molecular weight of 205.30 g/mol [1]. Its primary role is as a research chemical and a synthetic building block for the development of novel pharmaceutical agents [2].

Scaffold Identity Achiral 4-(2-methoxyphenyl)azepane HCl; defined substitution pattern for medicinal chemistry
Selection Context Favorable computed lipophilicity and low TPSA support CNS permeability and oral bioavailability research
Procurement Fit Synthetic building block for early-stage SAR exploration; achiral nature reduces cost

4-(2-Methoxyphenyl)azepane HCl: Procurement & Substitution Risks


Substituting 4-(2-Methoxyphenyl)azepane hydrochloride with a generic or in-class analog introduces significant risk of functional divergence due to the high sensitivity of biological activity to subtle structural changes in azepane-based scaffolds [1]. This compound's specific substitution pattern—a 2-methoxyphenyl group at the 4-position of the azepane ring—is a critical determinant of its pharmacokinetic and pharmacodynamic profile, a principle firmly established by structure-activity relationship (SAR) studies in the field [1][2]. Even minor alterations, such as relocating the phenyl substituent to the 2- or 3-position of the azepane ring, replacing the methoxy group, or changing its position on the phenyl ring, can profoundly alter a molecule's conformation, metabolic stability, and target binding affinity, potentially leading to complete loss of desired activity or the introduction of off-target effects . The following section provides specific, data-backed evidence to guide selection and demonstrate the unique value proposition of this precise chemical entity.

Substitution pattern is SAR-critical
Relocating the 2-methoxyphenyl group or altering the azepane substitution site may shift biological activity and target engagement.
Chiral analogs not interchangeable
Enantiopure 4-substituted azepanes introduce stereochemical complexity that can alter binding and require asymmetric synthesis.
Generic azepane scaffolds lack defined profile
Unsubstituted or differently substituted azepanes do not provide the computed ADME profile associated with this specific derivative.

4-(2-Methoxyphenyl)azepane HCl: Performance Evidence for Selection


Achiral 4-Substituted Azepane: Synthetic & Conformational Advantage

The target compound is an achiral, 4-substituted azepane. This is a critical differentiation from the more common 2-substituted or 3-substituted azepane scaffolds, as well as from enantiopure (R) or (S) variants. The specific 4-substitution pattern influences the conformational preferences of the flexible seven-membered azepane ring, impacting its ability to orient a key pharmacophore for target engagement . This contrasts with, for example, the (4R)-4-(2-methoxyphenyl)azepane enantiomer, which introduces stereochemical complexity that can significantly alter biological interactions and requires more complex asymmetric synthesis [1]. The achiral nature of the target compound simplifies both analytical method development and the synthetic routes available for further derivatization.

Scaffold substitution
Reported
Achiral 4-(2-methoxyphenyl) vs. chiral 4-substituted and 2-substituted azepanes
Supports synthetic workflow and conformational space assessment
Structural comparison; synthetic accessibility differs
Medicinal Chemistry Scaffold Diversity Conformational Analysis

Lipophilicity Profile: CNS Permeability and Drug-Likeness

The computed partition coefficient (XLogP3) for the free base form is 2.4 [1]. This value falls within the optimal range (typically XLogP 1-4) for central nervous system (CNS) drug candidates, suggesting a favorable balance between aqueous solubility and the ability to passively diffuse across the blood-brain barrier [2]. This is a key differentiator from more hydrophilic or lipophilic azepane analogs that may be less suited for CNS-targeted research. For instance, introducing additional polar atoms would lower XLogP, potentially hindering brain penetration, while removing the methoxy group or adding more alkyl substituents would increase lipophilicity and could lead to issues with metabolic stability and toxicity [2][3].

Lipophilicity (XLogP3)
Class-level
XLogP3 = 2.4
Reported CNS drug-like property context; within typical CNS range (1–4)
Computational prediction; verify experimentally
ADME CNS Drug Discovery Lipophilicity

Low TPSA: Strong Oral Bioavailability Potential

The free base has a computed topological polar surface area (TPSA) of 21.3 Ų [1]. This low value is a strong predictor of good oral absorption, as molecules with a TPSA below 140 Ų are generally considered to have high intestinal permeability [2]. This is a key advantage over analogs with additional polar functional groups (e.g., hydroxyl, carboxyl) that would increase TPSA and potentially reduce oral bioavailability. The low TPSA, combined with its favorable lipophilicity (XLogP3=2.4), suggests the compound is an excellent starting point for designing orally active drug candidates, a critical attribute for many therapeutic programs.

TPSA
Class-level
TPSA = 21.3 Ų
Reported intestinal absorption prediction; well below 140 Ų threshold
Computational prediction; verify experimentally
ADME Oral Bioavailability Drug-Likeness

Achiral Nature: Simplified Synthesis and Lower Cost

Unlike its enantiopure counterpart, (4R)-4-(2-methoxyphenyl)azepane [1], the target compound is achiral. This eliminates the need for expensive and time-consuming asymmetric synthesis steps or chiral resolution techniques required to obtain a single enantiomer. This translates directly into a lower cost of goods and a more scalable, robust manufacturing process . For research programs where a specific stereochemistry is not yet known to be critical, starting with an achiral scaffold is a strategically and economically sound approach. It allows for rapid SAR exploration without the initial burden of chiral synthesis, and if a stereochemical requirement is later identified, the synthetic knowledge gained on the achiral system can inform the development of a chiral route.

Synthetic complexity
Reported
Achiral (standard synthesis) vs. enantiopure (asymmetric synthesis)
Supports synthesis-scale selection and cost-efficient SAR exploration
Qualitative cost advantage assessment
Process Chemistry Cost of Goods Synthetic Route

4-(2-Methoxyphenyl)azepane HCl: Research Use Cases


CNS Drug Discovery: Brain-Penetrant Scaffold

The compound's optimal balance of lipophilicity (XLogP3=2.4) and low polar surface area (TPSA=21.3 Ų) make it an ideal, high-probability starting scaffold for designing small molecule therapeutics targeting the central nervous system (CNS) [1][2][3]. Programs focused on neurodegenerative diseases, neuropsychiatric disorders, or neuro-oncology can leverage this building block to generate novel compounds with a higher likelihood of passively crossing the blood-brain barrier, addressing a primary challenge in CNS drug development.

Oral Drug Optimization: High Intestinal Absorption Potential

With a TPSA of 21.3 Ų, well below the 140 Ų threshold for high oral bioavailability, this compound is a strategically valuable core for developing orally administered drugs [2][3]. Medicinal chemistry teams can use it as a starting point, confidently adding functional groups while managing the overall TPSA to maintain favorable absorption properties. This is particularly relevant for chronic disease indications (e.g., metabolic disorders, cardiovascular disease) where oral dosing is essential for patient compliance and commercial viability.

Cost-Efficient SAR of Azepane Pharmacophores

The achiral nature of this compound provides a significant cost advantage over its enantiopure analogs, making it a superior choice for early-stage, high-throughput structure-activity relationship (SAR) studies . Researchers can rapidly synthesize and screen a diverse library of derivatives without the financial and time constraints associated with chiral resolution or asymmetric synthesis. This allows for a more efficient exploration of chemical space to identify a lead series before investing in the synthesis of a specific, more costly enantiomer if required.

Application
Selection Property
Validation Focus
CNS permeability screening studies
Computed lipophilicity and TPSA profile
CNS MPO parameter review; brain penetration prediction models
Oral bioavailability research
Low TPSA and favorable XLogP3
Intestinal absorption prediction validation; permeability assay context
Cost-efficient SAR exploration
Achiral synthetic accessibility
Synthesis scalability assessment; derivative library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methoxyphenyl)azepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.